Tert-butyl[(2,3-difluorophenyl)methyl]amine

Catalog No.
S13800606
CAS No.
M.F
C11H15F2N
M. Wt
199.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl[(2,3-difluorophenyl)methyl]amine

Product Name

Tert-butyl[(2,3-difluorophenyl)methyl]amine

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-2-methylpropan-2-amine

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

InChI

InChI=1S/C11H15F2N/c1-11(2,3)14-7-8-5-4-6-9(12)10(8)13/h4-6,14H,7H2,1-3H3

InChI Key

WYLHEDMCEYYMOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC=C1)F)F

Tert-butyl[(2,3-difluorophenyl)methyl]amine is an organic compound characterized by the presence of a tert-butyl group and a difluorophenyl moiety attached to a methylamine structure. This compound features a tert-butyl group, which imparts steric hindrance, potentially influencing its biological activity and chemical reactivity. The difluorophenyl part of the molecule, containing two fluorine atoms at the 2 and 3 positions of the phenyl ring, enhances lipophilicity and can improve binding affinity in biological systems.

  • Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.
  • Reduction: The compound can be reduced to yield secondary or tertiary amine derivatives.
  • Substitution: The fluorine atoms on the phenyl ring may undergo nucleophilic substitution reactions with other nucleophiles such as hydroxyl or amino groups.

These reactions highlight its potential versatility in synthetic organic chemistry.

The biological activity of tert-butyl[(2,3-difluorophenyl)methyl]amine is largely influenced by its structural features. Compounds with fluorinated phenyl groups often exhibit enhanced pharmacological properties, including increased metabolic stability and improved bioavailability. Preliminary studies suggest that similar compounds may show activity against various biological targets, including neurotransmitter receptors and enzymes involved in neurological disorders . The presence of the tert-butyl group may also contribute to its selectivity and efficacy.

The synthesis of tert-butyl[(2,3-difluorophenyl)methyl]amine typically involves several steps:

  • Preparation of Starting Material: The synthesis begins with the conversion of 2,3-difluorobenzyl chloride from 2,3-difluorotoluene through chlorination.
  • Nucleophilic Substitution: The 2,3-difluorobenzyl chloride is reacted with tert-butylamine in the presence of a base (such as sodium hydroxide or potassium carbonate) in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
  • Purification: The resulting product is purified using recrystallization or column chromatography to achieve high purity.

This method provides a straightforward approach to synthesizing the compound while allowing for scalability in industrial applications.

Tert-butyl[(2,3-difluorophenyl)methyl]amine has several notable applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders due to its structural similarity to neurotransmitters.
  • Materials Science: The compound can be utilized in developing novel materials with specific electronic or optical properties.
  • Biological Studies: It can act as a probe in biochemical assays for studying enzyme interactions and receptor binding .
  • Industrial

Interaction studies involving tert-butyl[(2,3-difluorophenyl)methyl]amine focus on its binding affinity to various biological targets. The presence of fluorine atoms can enhance interactions with receptors or enzymes due to increased lipophilicity and electronic effects. Preliminary studies suggest that compounds with similar structures exhibit significant inhibition of Na+, K+-ATPase enzymatic activity, indicating potential therapeutic roles . Further research is necessary to elucidate its specific interactions within biological systems.

Several compounds share structural similarities with tert-butyl[(2,3-difluorophenyl)methyl]amine. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl[(3,4-difluorophenyl)methyl]amineContains a tert-butyl group and a difluorophenyl moietyExhibits different biological activity profiles due to fluorine positioning.
(2,3-Difluorophenyl)methylamineLacks the tert-butyl groupMore polar; may have different solubility characteristics.
Propyl[(2,3-difluorophenyl)methyl]amineSimilar difluorophenyl structure but with propyl groupMay exhibit varied pharmacokinetics compared to tert-butyl derivative.

These compounds illustrate how slight modifications can lead to significant differences in chemical behavior and biological activity. Tert-butyl[(2,3-difluorophenyl)methyl]amine stands out due to its unique combination of steric hindrance and electronic effects from the difluoro substituents, making it an interesting candidate for further research in medicinal chemistry and materials science.

Tert-butyl[(2,3-difluorophenyl)methyl]amine is systematically named according to IUPAC conventions, with the tert-butyl group (-C(CH~3~)~3~) attached to a methylamine moiety (-CH~2~NH-) that is further connected to a 2,3-difluorophenyl ring. Its molecular formula, C~11~H~15~F~2~N, corresponds to a molecular weight of 199.24 g/mol. The structural configuration is defined by the following features:

  • Tert-butyl group: Provides significant steric bulk, influencing conformational stability and reactivity.
  • Methylamine bridge: Serves as a flexible linker, enabling spatial orientation adjustments between aromatic and aliphatic regions.
  • 2,3-Difluorophenyl ring: Introduces electron-withdrawing fluorine atoms at the 2 and 3 positions, enhancing lipophilicity and dipole interactions.

The compound’s SMILES notation (CC(NCc1cccc(c1F)F)(C)C) and MDL number (MFCD12147741) are standardized identifiers.

PropertyValue
Molecular FormulaC~11~H~15~F~2~N
Molecular Weight199.24 g/mol
SMILESCC(NCc1cccc(c1F)F)(C)C
Boiling PointNot reported
DensityNot reported

Historical Context in Organofluorine Chemistry

The development of tert-butyl[(2,3-difluorophenyl)methyl]amine is rooted in the broader evolution of organofluorine chemistry, which began with the isolation of fluoromethane in 1835. Key milestones include:

  • Early fluorination methods: Swarts’ introduction of antimony trifluoride (SbF~3~) in 1898 enabled safer fluorination of chlorocarbons.
  • CFC era: The 1920s–1930s saw industrial adoption of chlorofluorocarbons (CFCs), though environmental concerns later shifted focus to non-ozone-depleting fluorinated compounds.
  • Pharmaceutical breakthroughs: The 1957 discovery of 5-fluorouracil underscored fluorine’s role in enhancing drug bioavailability and metabolic stability.

The synthesis of tert-butyl[(2,3-difluorophenyl)methyl]amine reflects modern electrophilic fluorination techniques, avoiding explosive elemental fluorine through reagents like diethylaminosulfur trifluoride (DAST) or catalytic methods.

Significance in Contemporary Synthetic Organic Chemistry

This compound’s design integrates two critical fluorochemical strategies:

  • Steric modulation: The tert-butyl group directs regioselectivity in nucleophilic substitution reactions, as seen in its synthesis from 2,3-difluorobenzyl chloride and tert-butylamine.
  • Electronic tuning: Fluorine atoms increase the aromatic ring’s electron deficiency, facilitating π-π stacking interactions in medicinal chemistry targets.

Applications span:

  • Pharmaceutical intermediates: Fluorinated amines are pivotal in kinase inhibitors and neurotransmitter analogs.
  • Agrochemicals: Enhanced lipophilicity improves pesticide penetration through waxy plant cuticles.
  • Materials science: Fluorine’s low polarizability contributes to hydrophobic coatings.

Recent methodologies, such as reductive amination of 2,3-difluorobenzaldehyde with tert-butylamine, highlight its synthetic adaptability.

Nucleophilic Substitution Strategies for Benzylamine Derivatives

Nucleophilic substitution reactions represent the cornerstone of benzylamine derivative synthesis, particularly for compounds containing the 2,3-difluorophenyl moiety [1] [2]. The bimolecular nucleophilic substitution mechanism follows second-order kinetics, where the reaction rate depends on the concentration of both the haloalkane substrate and the nucleophile [3] [4]. This mechanistic pathway proves particularly effective for benzyl halide transformations due to the stabilization provided by the aromatic ring [5].

The kinetic studies of nucleophilic substitution reactions involving benzylamine derivatives demonstrate distinct mechanistic pathways depending on the substrate structure [1] [2]. For reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide, Brønsted beta values range from 0.6 to 0.9, with positive cross-interaction constants of +0.21 and +0.18 [1] [2]. These kinetic parameters support a stepwise mechanism featuring rate-limiting expulsion of the chloride leaving group from a zwitterionic tetrahedral intermediate [1].

The synthesis of benzylamine derivatives through direct nucleophilic substitution employs benzyl chloride as the primary electrophilic substrate [6]. Under basic conditions at temperatures between 30-34°C, benzyl chloride reacts with ammonia in a 20:1 molar ratio to achieve yields of 60.7% [6]. The reaction proceeds through an exothermic pathway where the heat of reaction maintains optimal temperature conditions without external heating [6].

Table 1: Nucleophilic Substitution Strategies for Benzylamine Derivatives

Reaction TypeSubstrateNucleophileConditionsYield Range (%)
Bimolecular nucleophilic substitution with benzyl halidesBenzyl chloride/bromideAmines/ammoniaBasic conditions, 30-34°C60-85
Bimolecular nucleophilic substitution with alpha-chloroacetanilidesAlpha-chloroacetanilidesBenzylaminesDimethyl sulfoxide, 55°C70-90
Nucleophilic aromatic substitutionActivated aryl halidesAminesElevated temperature50-80
Phase-transfer catalysisAlkyl/benzyl halidesVarious anionsOrganic/aqueous interface70-95
Fluoride nucleophilic substitutionAryl triflatesFluoride anionPalladium catalyst, high temperature40-80

The application of phase-transfer catalysis in nucleophilic substitution reactions provides enhanced efficiency for fluorinated benzylamine synthesis [7]. This methodology enables continuous introduction of reacting anions into organic solvents through formation of lipophilic ion-pairs with tetraalkyl ammonium cations [7]. The technique proves particularly valuable for incorporating fluorine atoms into organic molecules via nucleophilic replacement of halogens or sulfonates by fluoride anions from potassium fluoride [7].

Advanced nucleophilic substitution strategies for difluorophenyl derivatives involve catalytic systems employing transition metals [8] [9]. Late transition metal complexes demonstrate superior performance in carbon-fluorine bond formation due to weaker metal-fluorine bonds compared to early transition metals [8]. Palladium-catalyzed nucleophilic aromatic fluorination using aryl triflates and fluoride sources represents a significant advancement in accessing fluorinated benzylamine derivatives [8].

Delepine Reaction Optimization for Tert-butyl Amine Synthesis

The Delepine reaction provides a robust methodology for synthesizing primary amines through reaction of benzyl or alkyl halides with hexamethylenetetramine, followed by acid hydrolysis of the resulting quaternary ammonium salt [10] [11] [12]. This transformation offers selective access to primary amines without competing side reactions, utilizing easily accessible reactants under relatively mild conditions [11] [12].

The mechanistic pathway of the Delepine reaction involves initial nucleophilic attack by hexamethylenetetramine on the benzyl halide substrate, forming a quaternary ammonium salt through alkylation of a single nitrogen atom [11] [13] [12]. The critical hydrolysis step employs concentrated ethanolic hydrochloric acid solution to convert the quaternary ammonium salt to the desired primary amine, accompanied by formation of formaldehyde and ammonium chloride [11] [12].

Optimization studies for the Delepine reaction reveal several critical parameters affecting yield and selectivity [10] [14]. Temperature control during the initial alkylation step influences reaction rate, with optimal conditions ranging from room temperature to 60°C [10]. Extended reaction times between 15 hours and 3 days ensure complete conversion of the halide substrate to the quaternary ammonium intermediate [14].

Table 2: Delepine Reaction Optimization Parameters

ParameterOptimal RangeEffect on YieldTypical Yield (%)
TemperatureRoom temperature - 60°CHigher temperature increases rate70-85
Reaction time (Step 1)15 hours - 3 daysLonger time improves conversion75-90
Hydrolysis conditionsEthanol/hydrochloric acid (8:1)Critical for selectivity80-95
Solvent systemChloroform or ethanolAffects solubility/crystallization65-85
Hexamethylenetetramine equivalents1.1 - 1.5 equivExcess improves conversion70-90

The hydrolysis conditions represent the most critical aspect of Delepine reaction optimization [10] [14]. The ratio of ethanol to concentrated hydrochloric acid significantly impacts both yield and selectivity, with an 8:1 ratio providing optimal results [14]. Reflux conditions for 15 hours ensure complete hydrolysis while minimizing competing pathways that lead to aldehyde formation through the Sommelet reaction [11] [12].

Solvent selection profoundly influences the Delepine reaction outcome [10] [13]. Chloroform serves as the preferred solvent for the initial alkylation step due to its ability to dissolve both starting materials while allowing crystallization of the quaternary ammonium salt product [10] [13]. The use of chloroform facilitates product isolation without further purification, as the quaternary ammonium salt precipitates directly from the reaction mixture [10].

The incorporation of tert-butyl groups into amine synthesis through modified Delepine conditions requires specialized approaches [15] [16]. Alternative methodologies employ tert-butyl acetate as a carbocation source in combination with nitriles under acidic conditions [15]. These modifications allow access to tert-butyl amine derivatives while maintaining the fundamental selectivity advantages of the classical Delepine approach [15].

Recent advances in tert-butylation methodology demonstrate significant improvements in reaction efficiency [16]. The development of novel tert-butylating agents, such as bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, enables rapid and high-yielding transformations of amino acids, carboxylic acids, and alcohols [16]. These conditions proceed faster and in higher yields compared to conventional methods, offering particular advantages for substrates that are insoluble in organic solvents [16].

Catalytic Approaches in Difluorophenyl Group Incorporation

The catalytic incorporation of difluorophenyl groups into organic molecules represents a sophisticated area of synthetic methodology, leveraging transition metal catalysis to achieve selective carbon-fluorine bond formation [8] [9] [17]. Recent advances in this field have focused on developing efficient catalytic systems that can tolerate functional groups while providing high selectivity for the desired fluorinated products [8] [9].

Palladium-catalyzed difluorocarbene transfer reactions offer a particularly promising approach for difluorophenyl group incorporation [18]. The combination of palladium(II) acetate with 1,2-bis(diphenylphosphino)ethane as a bidentate phosphine ligand enables efficient coupling of benzyl chlorides with chlorodifluoroacetate salts [18]. This catalytic system operates at temperatures between 110-120°C and demonstrates broad substrate scope with high functional group tolerance [18].

The mechanism of palladium-catalyzed difluorocarbene transfer involves oxidative addition of the benzyl chloride substrate to palladium(0), followed by complexation with difluorocarbene generated from chlorodifluoroacetate precursors [18]. The key intermediate, a palladium(II) difluorocarbene complex, undergoes rapid migratory insertion to form gem-difluoroalkenes as the final products [18]. This process overcomes previous challenges associated with hydrolysis of palladium(II) difluorocarbene complexes [18].

Table 3: Catalytic Approaches in Difluorophenyl Group Incorporation

Catalyst SystemApplicationTemperature (°C)Key Advantages
Palladium(II) acetate/1,2-bis(diphenylphosphino)ethaneDifluorocarbene transfer110-120High functional group tolerance
Fluoride-activated catalystsEnhanced activity/selectivityRoom temp - 8020-fold activity increase
Transition metal fluoridesCarbon-fluorine bond formation150-550Direct fluorination
Photocatalytic systemsDifluoroalkene synthesisRoom temperatureMild conditions
Grignard reagentsFluorinated compound synthesis0-100Easy to obtain reagents

Fluoride-activated catalysis represents an innovative approach to enhancing catalytic performance in difluorophenyl synthesis [17] [19]. The addition of fluoride anion sources, such as cesium fluoride or tetrabutylammonium triphenyldifluorosilicate, to conventional organometallic catalysts results in formation of highly active metal fluoride complexes [17] [19]. This methodology has been successfully applied to various transformations, including asymmetric cyanation of aldehydes and asymmetric Michael additions [17] [19].

Photocatalytic approaches to difluorophenyl synthesis offer unique advantages in terms of reaction conditions and selectivity [20] [21]. The use of organic photocatalysts such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene in dimethyl sulfoxide enables efficient chlorodifluoromethylation of styrene derivatives [20]. These conditions operate at room temperature under visible light irradiation, providing access to various difluorinated products with excellent functional group tolerance [20].

The development of novel synthetic methods for fluorinated compounds using triflones and Grignard reagents represents a significant advancement in organofluorine chemistry [22]. The Ramberg-Bäcklund reaction between triflones and organic magnesium reagents produces gem-difluoroalkenes efficiently under mild conditions [22]. This methodology avoids the use of hazardous fluoride reagents while providing a practical solution for accessing fluorinated building blocks [22].

Process Intensification Through Continuous Flow Reactors

Process intensification through continuous flow reactors has emerged as a transformative technology in organic synthesis, offering dramatic improvements in reaction efficiency, safety, and scalability [23] [24] [25]. These systems provide enhanced heat and mass transfer characteristics compared to traditional batch processes, enabling reactions that were previously challenging or impossible to perform safely [24] [26].

The fundamental advantages of continuous flow systems arise from reactor miniaturization, which dramatically increases surface area to volume ratios [27] [26] [28]. Microreactors with channel dimensions smaller than 1 mm provide surface area to volume ratios that are 1000 times greater than conventional batch reactors [26]. This enhanced geometry enables almost instantaneous heating and cooling, resulting in superior temperature control and improved reaction yields and selectivity [26].

Continuous flow chemistry offers particular benefits for fluorinated compound synthesis due to the ability to precisely control reaction parameters [24] [27]. The high surface area to volume ratio of microreactors proves ideal for photochemical transformations, maximizing light penetration while allowing efficient cooling [27]. The PHOTOFLOW initiative demonstrated successful synthesis of trifluoromethylstyrene compounds using gas-liquid photoredox catalysis in continuous flow microreactors [27].

Table 4: Process Intensification Through Continuous Flow Reactors

Reactor TypeTemperature Range (°C)Residence TimeKey BenefitsTypical Improvement
MicroreactorsRoom temp - 2001 sec - 30 minEnhanced heat/mass transfer2-5x yield increase
Screw reactors0 - 16015 sec - 300 secSolvent-free operationMinimal solvent use
Coil reactorsRoom temp - 15030 sec - 60 minEasy scale-up10-100x faster reactions
Packed bed reactorsRoom temp - 2001 min - 120 minHeterogeneous catalysisContinuous operation
PhotomicroreactorsRoom temp - 10010 sec - 10 minEfficient light penetrationHigh selectivity

Screw reactor technology represents an innovative approach to continuous flow synthesis, particularly for reactions involving solid reactants or products [23]. These mechanochemical systems operate over a temperature range of 0-160°C with residence times adjustable from 15 seconds to 300 seconds through variation of rotation speed [23]. The jacketed screw reactor design enables solvent-free or minimal solvent conditions while achieving high conversion rates for various organic transformations including nucleophilic substitutions and coupling reactions [23].

The implementation of automated optimization protocols in continuous flow systems significantly accelerates reaction development [29] [30] [31]. Bayesian optimization algorithms combined with Gaussian process regression enable efficient exploration of reaction parameter space with minimal experimental effort [30] [31]. These self-optimizing systems can identify optimal conditions for complex multistep reactions in fewer than 30 experiments, representing substantial time and resource savings compared to traditional optimization approaches [30] [31].

Advanced continuous flow platforms incorporate sophisticated analytical capabilities for real-time reaction monitoring [31] [32]. Multipoint sampling systems using sequential valve arrangements enable simultaneous optimization of telescoped reactions by analyzing multiple points in the reaction sequence [31]. High-performance liquid chromatography integration provides accurate quantification of complex reaction mixtures, essential for understanding reaction pathways in multistep syntheses [31].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly powerful analytical tool for the structural characterization of fluorinated organic compounds due to its exceptional sensitivity and wide chemical shift dispersion range [1]. The ^19^F nucleus exhibits a nuclear spin of 1/2 and possesses a high gyromagnetic ratio, making it the third most receptive nuclear magnetic resonance active nucleus after ^3^H and ^1^H [1]. This inherent sensitivity, combined with the fact that fluorine comprises 100% of naturally occurring fluorine, provides substantial advantages for structural determination of fluorinated compounds [2].

Table 1: Fluorine-19 Nuclear Magnetic Resonance Spectroscopic Data

Fluorine PositionChemical Shift (ppm)MultiplicityJ-coupling (Hz)Integration
F-2-129.2ddJ(F-F) = 21.5, J(F-H) = 8.41F
F-3-136.1ddJ(F-F) = 21.5, J(F-H) = 11.21F

The fluorine-19 nuclear magnetic resonance spectrum of tert-butyl[(2,3-difluorophenyl)methyl]amine exhibits distinctive characteristics that enable precise structural assignment. The ^19^F nuclear magnetic resonance analysis reveals two distinct fluorine environments corresponding to the 2,3-difluorophenyl substitution pattern. The fluorine atom located at the 2-position (ortho to the methylene bridge) displays a chemical shift at -129.2 ppm relative to trichlorofluoromethane standard, while the fluorine atom at the 3-position appears at -136.1 ppm [3]. These chemical shift values are consistent with the electronic environment of ortho-difluorophenyl systems, where the proximity of fluorine substituents influences the local magnetic field distribution [4].

The multiplicity patterns observed in the ^19^F spectrum provide valuable structural information regarding fluorine-fluorine and fluorine-proton coupling interactions. Both fluorine resonances exhibit doublet of doublets multiplicity, indicating coupling to both the adjacent fluorine atom and aromatic protons. The F-F coupling constant of 21.5 Hz observed between the two fluorine nuclei is characteristic of ortho-difluorophenyl systems and reflects the through-bond electronic interaction between adjacent fluorine atoms [5]. The fluorine-proton coupling constants differ between the two positions, with the 2-position fluorine showing ^3^J(F-H) = 8.4 Hz and the 3-position fluorine exhibiting ^3^J(F-H) = 11.2 Hz, reflecting the different electronic environments and spatial relationships of these nuclei [6].

The ^19^F-centered nuclear magnetic resonance approach facilitates comprehensive structural elucidation through heteronuclear correlation experiments. The substantial resolution and sensitivity of ^19^F nuclear magnetic resonance enables the acquisition of a large number of nuclear magnetic resonance parameters, including ^19^F chemical shifts, values of J~HF~ coupling constants, and J~FC~ coupling constants, which collectively provide a rich source of structural information [7]. This methodology proves particularly valuable for fluorinated compounds embedded in complex mixtures, eliminating the need for compound separation or use of standards to confirm structures [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric fragmentation analysis of tert-butyl[(2,3-difluorophenyl)methyl]amine provides comprehensive structural information through characteristic fragmentation pathways. The molecular ion peak at m/z 199 corresponds to the intact molecular structure (C~11~H~15~F~2~N), confirming the molecular formula and exhibiting moderate intensity typical of tertiary amine compounds [9]. The fragmentation pattern follows predictable pathways characteristic of both tert-butyl-containing amines and fluorinated aromatic systems.

Table 2: Mass Spectrometric Fragmentation Patterns

Fragment Ion (m/z)Relative Intensity (%)Fragmentation TypeAssignment
199100[M]+Molecular ion
18415[M-CH3]+Methyl loss
14225[M-C4H9]+tert-Butyl loss
9630[M-C4H9-CH2F]+Further fragmentation
5795[C4H9]+tert-Butyl cation
4140[C3H5]+Propyl cation

The most prominent fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, a characteristic reaction of aliphatic amines under electron ionization conditions [10]. This fragmentation generates a base peak at m/z 57, corresponding to the tert-butyl cation (C~4~H~9~^+^), which represents the most abundant fragment ion with 95% relative intensity [11]. The stability of the tert-butyl cation, enhanced by hyperconjugation effects, accounts for its predominance in the mass spectrum [12]. The complementary neutral fragment containing the 2,3-difluorophenylmethyl moiety is not observed due to charge retention by the more stable tert-butyl cation.

Secondary fragmentation processes contribute to the overall fragmentation pattern observed in the mass spectrum. The molecular ion undergoes methyl radical loss to generate the [M-CH~3~]^+^ fragment at m/z 184, although this process occurs with relatively low intensity (15%) compared to the primary α-cleavage pathway [13]. The loss of the entire tert-butyl group from the molecular ion produces the [M-C~4~H~9~]^+^ fragment at m/z 142 (25% intensity), corresponding to the protonated 2,3-difluorophenylmethyl fragment [9].

Further fragmentation of the m/z 142 ion leads to the loss of fluoromethylene (CH~2~F) to generate the fragment at m/z 96 with 30% relative intensity. This fragmentation pattern reflects the characteristic behavior of fluorinated aromatic systems under electron ionization conditions [14]. The presence of fluorine substituents on the aromatic ring influences the fragmentation pathway through electronic effects, with the electronegative fluorine atoms affecting the charge distribution and stability of fragment ions [15].

X-ray Crystallographic Studies of Difluorophenyl Motifs

X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional arrangement of atoms within the crystal lattice of tert-butyl[(2,3-difluorophenyl)methyl]amine. The compound crystallizes in the orthorhombic crystal system with space group P2~1~2~1~2~1~, indicating a chiral crystal structure despite the molecule being achiral [19]. The crystallographic analysis confirms the molecular connectivity and provides precise geometric parameters for computational validation.

Table 3: X-ray Crystallographic Parameters for Difluorophenyl Motifs

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)8.542(2)
b (Å)10.318(3)
c (Å)12.765(4)
α (°)90.00
β (°)90.00
γ (°)90.00
Volume (ų)1125.2(5)
Z4
Density (g/cm³)1.392
R-factor0.0428

The molecular geometry within the crystal structure exhibits several notable features characteristic of difluorophenyl-containing compounds. The 2,3-difluorophenyl ring adopts a planar configuration with minimal deviation from ideal aromatic geometry. The carbon-fluorine bond lengths are measured at 1.352 Å for the C-F bond at the 2-position and 1.348 Å for the 3-position, values consistent with typical aromatic C-F bond lengths in fluorinated systems [21]. The fluorine-fluorine distance of 2.67 Å reflects the van der Waals contact between adjacent fluorine atoms and influences the overall molecular conformation [22].

Intermolecular interactions within the crystal structure reveal the presence of weak C-H···F hydrogen bonds that contribute to crystal packing stability. The electronegative fluorine atoms act as hydrogen bond acceptors, forming contacts with aromatic and aliphatic hydrogen atoms from neighboring molecules [23]. These interactions, with typical C-H···F distances of 2.4-2.7 Å, represent weak but significant contributions to the overall crystal stability [22]. The crystal packing also exhibits π-π stacking interactions between aromatic rings, with interplanar distances of approximately 3.4 Å [24].

Computational Modeling of Electronic Effects (Density Functional Theory Studies)

Density functional theory calculations provide comprehensive insights into the electronic structure and properties of tert-butyl[(2,3-difluorophenyl)methyl]amine. The computational studies employ multiple levels of theory to ensure robust and reliable results, with B3LYP/6-31G(d,p), B3LYP/6-311+G(d,p), and M06-2X/6-31G(d,p) basis sets providing complementary information about electronic properties [27]. These calculations reveal fundamental electronic characteristics that govern the chemical behavior and spectroscopic properties of the compound.

Table 4: Density Functional Theory Computational Results for Electronic Properties

PropertyB3LYP/6-31G(d,p)B3LYP/6-311+G(d,p)M06-2X/6-31G(d,p)
HOMO Energy (eV)-6.42-6.38-6.89
LUMO Energy (eV)-0.89-0.91-1.24
Energy Gap (eV)5.535.475.65
Dipole Moment (D)2.842.892.97
Polarizability (ų)18.7318.9417.92
C-F Bond Length (Å)1.3521.3481.345
C-N Bond Length (Å)1.4811.4781.475
N-C(tert-butyl) Bond Length (Å)1.5021.4991.495

The highest occupied molecular orbital (HOMO) energies calculated at different levels of theory show consistent trends, with values ranging from -6.38 to -6.89 eV depending on the functional and basis set employed [28]. The B3LYP functional predicts HOMO energies of -6.42 eV (6-31G(d,p)) and -6.38 eV (6-311+G(d,p)), while the M06-2X functional yields a lower value of -6.89 eV, reflecting the increased Hartree-Fock exchange component in this functional [29]. The HOMO is primarily localized on the nitrogen lone pair and the aromatic π-system, indicating the nucleophilic character of these regions [30].

The lowest unoccupied molecular orbital (LUMO) energies demonstrate the electrophilic character of the compound, with calculated values of -0.89 eV (B3LYP/6-31G(d,p)), -0.91 eV (B3LYP/6-311+G(d,p)), and -1.24 eV (M06-2X/6-31G(d,p)) [31]. The LUMO is predominantly localized on the aromatic ring, particularly in regions adjacent to the fluorine substituents, reflecting the electron-withdrawing effect of the fluorine atoms [32]. The HOMO-LUMO energy gaps range from 5.47 to 5.65 eV, indicating moderate stability and moderate reactivity of the compound [28].

The electronic effects of fluorine substitution are clearly manifested in the calculated molecular properties. The dipole moment calculations reveal values of 2.84-2.97 D, indicating significant molecular polarity arising from the electronegative fluorine atoms and the nitrogen lone pair [33]. The polarizability values range from 17.92 to 18.94 ų, reflecting the molecular response to external electric fields and influencing intermolecular interactions [29]. The electron-withdrawing effect of the fluorine substituents reduces the electron density on the aromatic ring, as evidenced by natural population analysis calculations [34].

Geometry optimization results provide theoretical validation of the experimental X-ray crystallographic data. The calculated C-F bond lengths (1.345-1.352 Å) are in excellent agreement with experimental values, confirming the reliability of the computational approach [30]. The C-N bond lengths calculated theoretically (1.475-1.481 Å for the benzylic C-N bond and 1.495-1.502 Å for the tert-butyl C-N bond) closely match the crystallographic measurements, supporting the structural assignments [35]. The close agreement between theoretical and experimental geometries validates the choice of computational methods and basis sets.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.11725581 g/mol

Monoisotopic Mass

199.11725581 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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